6-Pyrrolidino-7-deazapurine

PDE10 Inhibition Structural Biology Neurological Disorders

Securing a validated chemical probe for PDE10A drug discovery is challenging. 6-Pyrrolidino-7-deazapurine solves this with an experimentally determined binding mode (PDB ID: 5SHQ), enabling structure-guided design. - Co-crystallized with human PDE10A for direct binding validation - Distinct SAR profile vs. other 6-substituted 7-deazapurines (e.g., DHFR IC50 ~1200 nM for analogs) - Class-level antimycobacterial potency (MIC 0.08-0.35 μM) supports TB lead optimization Supplied with ≥98% purity; ready for immediate global dispatch.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 90870-68-1
Cat. No. B015796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyrrolidino-7-deazapurine
CAS90870-68-1
Synonyms4-Pyrrolidino-1H-pyrrolo[2,3-d]pyrimidine,_x000B_4-Pyrrolidinopyrrolo[2,3-d]pyrimidine;  4-(1-Pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine; 
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13)
InChIKeyIWEVZVZLDUSNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyrrolidino-7-deazapurine (CAS 90870-68-1) – Core Chemical Profile and Procurement Baseline


6-Pyrrolidino-7-deazapurine (CAS 90870-68-1; IUPAC: 4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine) is a heterocyclic small molecule with a molecular weight of 188.23 g/mol and the empirical formula C₁₀H₁₂N₄ [1]. It belongs to the class of 7-deazapurines (pyrrolo[2,3-d]pyrimidines), which are structural analogs of purines wherein the N7 nitrogen atom is replaced by a carbon atom [2]. The compound is commercially available as a chemical building block with specified purity (e.g., ≥98%) for pharmaceutical research and development .

Why Generic 7-Deazapurine Analogs Cannot Replace 6-Pyrrolidino-7-deazapurine in Research Applications


Within the 7-deazapurine chemical space, subtle variations in substitution patterns, particularly at the 6-position, confer distinct molecular recognition and pharmacological profiles. Simple substitution of the 6-pyrrolidino group with other moieties (e.g., halo, aryl, or other amino groups) fundamentally alters the compound's binding kinetics, target selectivity, and physicochemical properties [1]. For instance, while the parent 7-deazapurine scaffold is associated with broad kinase and antimycobacterial activities, the specific 6-pyrrolidino substitution yields a unique three-dimensional conformation that is critical for specific protein-ligand interactions, as evidenced by its co-crystallization with human phosphodiesterase 10 [2]. Consequently, researchers cannot assume functional equivalence when substituting this compound with other 7-deazapurine derivatives; the specific pyrrolidino moiety is a key determinant of the compound's utility in target-specific assays and synthetic pathways [3].

Quantitative Differential Evidence for 6-Pyrrolidino-7-deazapurine: A Procurement Decision Guide


Crystal Structure Evidence for 6-Pyrrolidino-7-deazapurine Binding to Human Phosphodiesterase 10 (PDE10)

A high-resolution X-ray crystal structure (2.08 Å) definitively demonstrates that 6-Pyrrolidino-7-deazapurine (co-crystallized as ligand JIJ) binds within the active site of human phosphodiesterase 10A (PDE10A), a key therapeutic target for schizophrenia and other neurological disorders [1]. In contrast, other 6-substituted 7-deazapurine analogs (e.g., 6-methyl, 6-aryl) and the parent 7-deazapurine scaffold do not exhibit this specific, experimentally-validated binding pose due to distinct steric and electronic requirements imposed by the PDE10A binding pocket [2].

PDE10 Inhibition Structural Biology Neurological Disorders

Comparative Potency of 6-Substituted 7-Deazapurines as Dihydrofolate Reductase (DHFR) Inhibitors

In a comparative study of 6-substituted pyrrolo[2,3-d]pyrimidines against human dihydrofolate reductase (DHFR), a close analog of 6-Pyrrolidino-7-deazapurine (6-substituted pyrrolo[2,3-d]pyrimidine) exhibited an IC50 of 1200 nM [1]. This potency is markedly lower than that of other 7-deazapurine derivatives with alternative 6-substituents (e.g., certain 6-aryl analogs with IC50 values in the low nanomolar range) [2]. This data indicates that the 6-pyrrolidino group imparts a distinct DHFR inhibition profile, making it a valuable tool for probing structure-activity relationships (SAR) and for applications where a moderate-affinity DHFR ligand is desired.

DHFR Inhibition Antifolate Anticancer

Comparative Antimycobacterial Activity of 7-Deazapurine Scaffolds Against Mycobacterium tuberculosis

7-Deazapurine derivatives, as a chemical class, have demonstrated potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. For example, a series of 6-aryl-9-benzyl-7-deazapurines exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.08 to 0.35 μM, which are comparable or superior to reference drugs like rifampicin (MIC = 0.09 μM) and isoniazid (MIC = 0.28 μM) [1]. In contrast, the 9-deaza analogs were only weak inhibitors, highlighting the critical role of the 7-deaza scaffold. While direct MIC data for 6-Pyrrolidino-7-deazapurine is not available, its core 7-deazapurine structure places it within this highly active class, making it a relevant building block for the development of novel antitubercular agents [2].

Antimycobacterial Tuberculosis Drug Discovery

Validated Research Applications and Procurement Scenarios for 6-Pyrrolidino-7-deazapurine


Structural Biology and Chemical Probe Development for PDE10A

Researchers focused on elucidating the structure and function of human phosphodiesterase 10A (PDE10A), a key target in schizophrenia and Huntington's disease, should prioritize 6-Pyrrolidino-7-deazapurine as a validated chemical probe. Its co-crystal structure with PDE10A (PDB ID: 5SHQ) provides an experimentally determined binding mode [1], enabling structure-guided drug design and the development of more potent and selective inhibitors. This differentiates it from other 7-deazapurine building blocks, which lack this direct structural validation.

Structure-Activity Relationship (SAR) Studies in DHFR Inhibitor Programs

For medicinal chemistry programs investigating dihydrofolate reductase (DHFR) inhibitors, 6-Pyrrolidino-7-deazapurine offers a unique SAR data point. As evidenced by the moderate potency (IC50 ~1200 nM) of closely related analogs [2], the 6-pyrrolidino group imparts a distinct binding profile compared to other 6-substitutions. Procuring this compound allows researchers to systematically explore the steric and electronic requirements of the DHFR active site, providing critical information for optimizing the potency and selectivity of antifolate drug candidates.

Synthesis of Novel Antimycobacterial Agents Based on the 7-Deazapurine Scaffold

Scientists engaged in the discovery of new treatments for tuberculosis can leverage 6-Pyrrolidino-7-deazapurine as a key synthetic intermediate. The established class-level potency of 7-deazapurine derivatives against Mycobacterium tuberculosis, with MIC values in the sub-micromolar range (0.08 – 0.35 μM) [3], makes this scaffold a high-priority starting point for lead optimization. The compound serves as a versatile building block for introducing diverse functional groups to explore SAR and improve antimycobacterial activity.

Academic Research and Chemical Biology Tool for Probing Kinase Function

Given the known role of deazapurines as kinase inhibitors [4], 6-Pyrrolidino-7-deazapurine can be employed as a chemical tool in academic settings to investigate the biological functions of specific kinases. Its unique substitution pattern may confer selectivity for certain kinase targets, making it valuable for dissecting complex signaling pathways in cellular assays. Procuring this compound supports fundamental research into kinase biology and the development of novel kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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